![molecular formula C23H29N3O5 B2455423 2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide CAS No. 872843-62-4](/img/structure/B2455423.png)
2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide
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Overview
Description
This compound is a derivative of 1,4-Dioxa-8-azaspiro[4.5]decane . It is used in the synthesis of various pharmaceutical compounds . It has been studied for its potential use in the treatment of tuberculosis . The medicine works by blocking the action of an enzyme called DprE1 that the tuberculosis bacteria use to make an important component of their cell wall .
Synthesis Analysis
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane, a key component of the compound, can be achieved from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .Molecular Structure Analysis
The molecular structure of this compound includes a 1,4-dioxa-8-azaspiro[4.5]decane moiety . This moiety is a bicyclic structure with an eight-membered ring containing two oxygen atoms and one nitrogen atom .Physical And Chemical Properties Analysis
The compound is a clear colorless to yellowish liquid . It has a refractive index of 1.4819 . The boiling point is 108-111 °C/26 mmHg , and the density is 1.117 g/mL at 20 °C .Scientific Research Applications
Synthesis Applications
- Spirocyclotriphosphazenes Synthesis:
- 1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of spirocyclotriphosphazenes . These compounds are interesting due to their unique structural features and potential applications in materials science and catalysis.
Further Exploration
Researchers should explore the compound’s reactivity, stability, and potential applications in specific fields. Its unique spirocyclic scaffold makes it an intriguing target for further investigation. Keep in mind that additional studies are necessary to fully understand its properties and applications .
Mechanism of Action
Safety and Hazards
The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-3-24(4-2)20(27)16-26-15-18(17-7-5-6-8-19(17)26)21(28)22(29)25-11-9-23(10-12-25)30-13-14-31-23/h5-8,15H,3-4,9-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDPWLAQHQHJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC4(CC3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide |
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